molecular formula C14H22O7 B13840548 5-(Acetoxy)pentanoic anhydride

5-(Acetoxy)pentanoic anhydride

Cat. No.: B13840548
M. Wt: 302.32 g/mol
InChI Key: BHGQTFXDSFMURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Acetoxy)pentanoic anhydride is a specialized acylating agent characterized by a pentanoic acid backbone modified with an acetoxy group. It is synthesized via acetylation of hydroxyl-containing intermediates, as demonstrated in the preparation of phosphopeptide inhibitors targeting SH2 domains . This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry, where it facilitates the introduction of functionalized side chains. Its structure combines the reactivity of an acid anhydride with the steric and electronic effects of the acetoxy substituent, enabling selective acylation reactions in complex molecular systems .

Properties

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

5-acetyloxypentanoyl 5-acetyloxypentanoate

InChI

InChI=1S/C14H22O7/c1-11(15)19-9-5-3-7-13(17)21-14(18)8-4-6-10-20-12(2)16/h3-10H2,1-2H3

InChI Key

BHGQTFXDSFMURV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCC(=O)OC(=O)CCCCOC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(Acetoxy)pentanoic Anhydride

General Synthetic Strategy

The preparation of this compound generally involves the formation of an anhydride derivative from the corresponding 5-(acetoxy)pentanoic acid or related precursors. The key steps often include:

Specific Methodologies

While direct literature on this compound is limited, related synthetic routes can be inferred from established methods for preparing similar acylated anhydrides and from patent disclosures related to acetoxy-substituted compounds.

Acetylation of 5-Hydroxy Pentanoic Acid Followed by Anhydride Formation
  • Step 1: Acetylation
    5-Hydroxy pentanoic acid is reacted with acetic anhydride in the presence of an acid-binding agent such as pyridine. This step converts the hydroxy group into an acetoxy group, yielding 5-(acetoxy)pentanoic acid. Pyridine acts both as a solvent and as a base to neutralize acetic acid byproduct.
    Conditions: Room temperature, excess acetic anhydride (at least 3 moles per mole of substrate), reaction time varies from several hours to overnight.

  • Step 2: Anhydride Formation
    The 5-(acetoxy)pentanoic acid is then converted to its anhydride form by reaction with an acid anhydride (e.g., acetic anhydride) or by dehydration using dehydrating agents such as phosphorus pentoxide (P2O5) or dicyclohexylcarbodiimide (DCC).
    Conditions: Mild heating (40–80°C), inert solvent such as dichloromethane or pyridine, reaction time varies depending on reagent.

Direct Reaction of 5-(Acetoxy)pentanoic Acid with Acetic Anhydride
  • Employing excess acetic anhydride can both acetylate the hydroxy group and promote anhydride formation in a one-pot reaction. Pyridine or other organic bases are used to bind the acetic acid byproduct and drive the reaction to completion.

Alternative Methods

  • Use of Acid Chlorides: Conversion of 5-(acetoxy)pentanoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) followed by treatment with the acid to form the anhydride.
  • Coupling Agents: Employing coupling agents such as DCC or carbodiimides to facilitate anhydride formation under mild conditions.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Pyridine, dichloromethane, dioxane Pyridine preferred for acetylation step
Temperature Room temperature to 80°C Higher temperature may speed anhydride formation
Molar Ratio (Anhydride:Substrate) ≥3:1 Excess acetic anhydride ensures completion
Reaction Time Several hours to overnight Depends on temperature and reagent excess
Acid Binding Agent Pyridine, triethylamine Neutralizes acetic acid byproduct

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Acetylation + Anhydride formation 5-Hydroxy pentanoic acid, acetic anhydride, pyridine Room temp, excess anhydride, overnight Straightforward, high yield Requires careful removal of pyridine
One-pot acetylation and anhydride formation 5-Hydroxy pentanoic acid, excess acetic anhydride, pyridine Room temp, excess anhydride Simplified procedure Potential side reactions if not controlled
Acid chloride intermediate route 5-(Acetoxy)pentanoic acid, SOCl2, pyridine Mild heating High reactivity, good control Requires handling of corrosive reagents
Coupling agent method 5-(Acetoxy)pentanoic acid, DCC or carbodiimide Room temp, inert solvent Mild conditions, selective Expensive reagents, byproduct removal

Chemical Reactions Analysis

Types of Reactions

5-(Acetoxy)pentanoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    5-(Acetoxy)pentanoic acid: From hydrolysis.

    Esters: From reactions with alcohols.

    Amides: From reactions with amines.

    Primary Alcohols: From reduction reactions.

Scientific Research Applications

5-(Acetoxy)pentanoic anhydride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(acetoxy)pentanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride bond is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acid Anhydrides

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Groups Primary Applications
This compound C₁₄H₂₂O₆ 286.32 Not reported Acetoxy, pentanoate Peptide synthesis, enzyme inhibitors
Valeric anhydride (Pentanoic anhydride) C₁₀H₁₈O₃ 186.25 198–200 Pentanoyl groups Ester synthesis, polymer modification
Acetic anhydride C₄H₆O₃ 102.09 139–140 Acetyl groups Acetylation of alcohols/amines
Isovaleric anhydride C₁₀H₁₈O₃ 186.25 195–200 Branched pentanoyl groups Flavor/fragrance intermediates
Glutaric anhydride C₅H₆O₃ 114.10 287–289 Linear dicarboxylic anhydride Polymer crosslinking, drug synthesis

Key Observations:

Reactivity: this compound exhibits dual functionality: the anhydride moiety enables nucleophilic acylation, while the acetoxy group provides a leaving group or further reaction site. This contrasts with simpler anhydrides like acetic or valeric anhydrides, which lack such substituents . Valeric anhydride is less polar than its branched isomer (isovaleric anhydride), leading to differences in solubility and reaction kinetics .

Thermal Stability :

  • Linear anhydrides (e.g., valeric, glutaric) generally have higher boiling points than branched or substituted analogs due to stronger van der Waals interactions .

Synthetic Utility: Acetic anhydride remains the gold standard for acetylations due to its low cost and high reactivity, but this compound offers tailored selectivity in peptide modifications .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 5-(Acetoxy)pentanoic anhydride?

  • Methodological Answer : The synthesis typically involves acylation of pentanoic acid derivatives using acetic anhydride as an acetylating agent. For example, analogous procedures for glutaric anhydride synthesis () suggest using DCM as a solvent and AlCl₃ as a catalyst. A modified approach could employ DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent to activate the carboxyl group, followed by reaction with acetic acid to introduce the acetoxy moiety . Purification via silica gel chromatography is recommended to remove byproducts like dicarboxylic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Key peaks include C=O stretching of the anhydride (~1800–1750 cm⁻¹) and acetoxy C-O (~1250 cm⁻¹). IR can confirm anhydride formation and acetylation .
  • NMR Spectroscopy : ¹H NMR should show signals for the pentanoic backbone (δ 1.2–2.5 ppm) and acetoxy methyl group (δ ~2.1 ppm). ¹³C NMR will resolve carbonyl carbons (anhydride: ~170 ppm; acetoxy: ~21 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural motifs .

Advanced Research Questions

Q. How does the acetoxy group modulate the reactivity of pentanoic anhydride in acylation reactions?

  • Methodological Answer : The acetoxy group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines. Comparative studies with valeric anhydride ( ) show that electron-withdrawing acetoxy substituents increase acylation rates but may reduce selectivity due to steric hindrance. Kinetic experiments (as in ) using varying nucleophiles (e.g., primary vs. secondary alcohols) can quantify this effect. Reaction optimization should balance temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. THF) to minimize side reactions .

Q. What strategies mitigate instability issues during storage and handling of this compound?

  • Methodological Answer :

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Moisture-sensitive handling (e.g., glovebox) is critical .
  • Stability Testing : Monitor decomposition via TLC or HPLC under varying conditions (humidity, temperature). Accelerated aging studies (e.g., 40°C/75% RH) can predict shelf-life .
  • Incompatibilities : Avoid bases (e.g., amines) and protic solvents (e.g., water, alcohols) during reactions to prevent premature hydrolysis .

Q. How can computational models predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states to identify favored attack sites. For example, in esterification, the acetoxy group’s electron-withdrawing effect lowers the LUMO energy at the pentanoic carbonyl, directing nucleophiles to this position. Comparative studies with non-acetylated anhydrides (e.g., valeric anhydride) validate these predictions .

Q. How do contradictory data on reaction yields with this compound arise, and how can they be resolved?

  • Methodological Answer : Yield discrepancies often stem from varying moisture levels or catalyst purity. For instance, traces of water hydrolyze the anhydride, reducing effective concentration (). Systematic replication under controlled conditions (e.g., anhydrous solvents, freshly activated molecular sieves) is advised. Kinetic profiling (e.g., in situ IR) can track intermediate formation and identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.